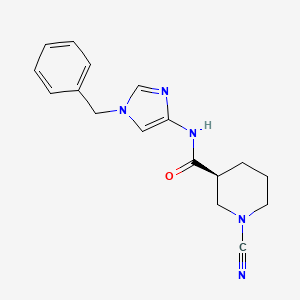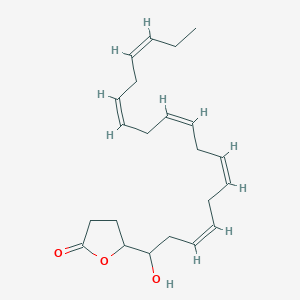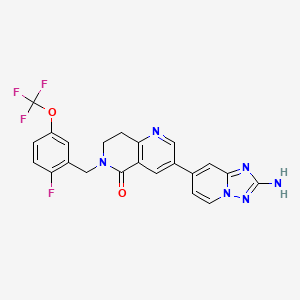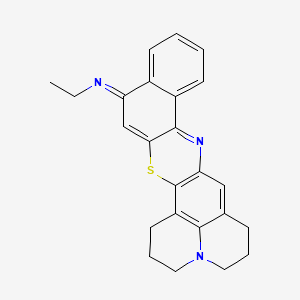
Dub-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dub-IN-7 is a compound known for its role as an inhibitor of deubiquitinating enzymes. These enzymes are involved in the removal of ubiquitin from proteins, a process that regulates various cellular functions. This compound has shown potential in the study of diseases mediated by dysregulated Janus kinase 2 activity, such as leukemia .
Métodos De Preparación
The synthesis of Dub-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. general methods for synthesizing deubiquitinating enzyme inhibitors often involve multi-step organic synthesis, purification, and characterization .
Análisis De Reacciones Químicas
Dub-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dub-IN-7 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of deubiquitinating enzymes and their inhibitors.
Biology: this compound helps in understanding the role of ubiquitination in cellular processes.
Medicine: It is used in the research of diseases like leukemia, where dysregulated Janus kinase 2 activity is a factor.
Industry: This compound can be used in the development of new therapeutic agents targeting deubiquitinating enzymes
Mecanismo De Acción
Dub-IN-7 exerts its effects by inhibiting deubiquitinating enzymes, which are responsible for removing ubiquitin from proteins. This inhibition affects various cellular pathways, including those involved in protein degradation, localization, and protein-protein interactions. The molecular targets of this compound include deubiquitinating enzymes that regulate Janus kinase 2 activity, which is crucial in the pathogenesis of certain leukemias .
Comparación Con Compuestos Similares
Dub-IN-7 is unique among deubiquitinating enzyme inhibitors due to its specificity and potency. Similar compounds include:
USP7 inhibitors: These inhibitors target ubiquitin-specific protease 7 and have shown potential in cancer treatment.
USP30 inhibitors: These inhibitors target ubiquitin-specific protease 30 and are being studied for their role in neurodegenerative diseases like Parkinson’s
This compound stands out due to its specific inhibition of deubiquitinating enzymes involved in Janus kinase 2 activity, making it particularly useful in leukemia research.
Propiedades
Fórmula molecular |
C17H19N5O |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(3S)-N-(1-benzylimidazol-4-yl)-1-cyanopiperidine-3-carboxamide |
InChI |
InChI=1S/C17H19N5O/c18-12-21-8-4-7-15(10-21)17(23)20-16-11-22(13-19-16)9-14-5-2-1-3-6-14/h1-3,5-6,11,13,15H,4,7-10H2,(H,20,23)/t15-/m0/s1 |
Clave InChI |
WLXFVKSSZWNPNW-HNNXBMFYSA-N |
SMILES isomérico |
C1C[C@@H](CN(C1)C#N)C(=O)NC2=CN(C=N2)CC3=CC=CC=C3 |
SMILES canónico |
C1CC(CN(C1)C#N)C(=O)NC2=CN(C=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)





![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)







